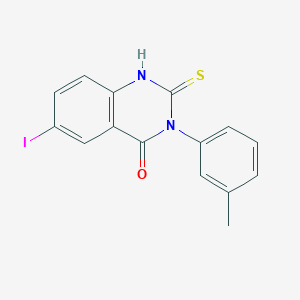

6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Description

6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a halogenated derivative of the 2,3-dihydroquinazolin-4(1H)-one scaffold, a nitrogen-containing heterocycle with significant pharmacological relevance. The compound features an iodine substituent at position 6, a thioxo group at position 2, and a meta-tolyl (m-tolyl) group at position 2. These structural modifications are critical for modulating biological activity, solubility, and binding affinity.

The dihydroquinazolinone core is recognized for its diverse bioactivities, including anticancer, anticonvulsant, and enzyme inhibitory properties .

Propriétés

IUPAC Name |

6-iodo-3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2OS/c1-9-3-2-4-11(7-9)18-14(19)12-8-10(16)5-6-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNILFZCKOHQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361661 | |

| Record name | AC1LPIKX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18741-40-7 | |

| Record name | AC1LPIKX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores the synthesis, biological evaluations, and implications of this compound based on recent studies.

- Molecular Formula : C15H11IN2OS

- Molecular Weight : 394.2 g/mol

- IUPAC Name : 6-iodo-3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

The compound is characterized by a thioxo group which is thought to play a significant role in its biological activity.

Synthesis Methods

Recent studies have utilized various methods for synthesizing 6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one, including:

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.

- Ultrasound-Assisted Synthesis : Provides an eco-friendly alternative for compound preparation.

- Deep Eutectic Solvents (DESs) : Used as green solvents during synthesis, promoting environmental sustainability .

Antioxidant Activity

The antioxidant potential of 6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one has been assessed through various assays:

- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

- IC50 Values : Compounds derived from similar structures showed IC50 values ranging from 200 µM to 400 µM, with variations depending on the substituents present .

Cytotoxicity Studies

Cytotoxic effects were evaluated against several cancer cell lines:

- A549 (Lung Cancer) and HCT116 (Colorectal Cancer) : The compound demonstrated notable cytotoxicity with IC50 values lower than 50 µM in some derivatives.

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| 6-Iodo Compound | A549 | <50 | 22.67 |

| 6-Iodo Compound | HCT116 | <50 | 23.50 |

| Reference Drug | A549 | ~30 | - |

This data suggests that modifications to the quinazolinone core can significantly enhance cytotoxic activity against malignant cells .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes like aldose reductase and alpha-glucosidase, which are implicated in diabetes and cancer progression.

- Induction of Apoptosis : The cytotoxic effects observed may be attributed to the induction of apoptosis in cancer cells, as evidenced by reduced cell viability in treated cultures .

Case Studies

A study published in MDPI highlighted the efficacy of various thioxoquinazolinones, including those with similar structures to 6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one. The findings indicated that certain structural modifications could lead to enhanced antioxidant and anticancer properties. Specifically, compounds with trifluoromethyl groups exhibited improved potency compared to their non-substituted counterparts .

Applications De Recherche Scientifique

Anticancer Potential

Recent studies have highlighted the compound's potential as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. The inhibition of Plk1 can lead to the suppression of tumor growth and proliferation.

- Mechanism of Action : The compound acts by targeting the polo-box domain (PBD) of Plk1, disrupting its function and leading to mitotic arrest in cancer cells. This was demonstrated in a study where derivatives of quinazolinone exhibited significant anti-Plk1 activity in vitro .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the thiourea group are crucial for maintaining biological activity. For instance, replacing sulfur with other atoms resulted in a loss of activity, underscoring the importance of the thioxo group .

Other Pharmacological Activities

Beyond its anticancer properties, 6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one may also exhibit:

Case Studies and Research Findings

Several case studies have documented the efficacy of quinazolinone derivatives in preclinical settings:

- Inhibition Studies : A study identified a series of quinazolinone derivatives that displayed IC50 values significantly lower than previously reported inhibitors against Plk1, suggesting enhanced potency .

- Cell Line Experiments : In vitro experiments using cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression at nanomolar concentrations.

Data Table: Structure-Activity Relationships

| Compound ID | Structure Description | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | 6-Iodo derivative | 4.38 | High potency against Plk1 PBD |

| Compound B | Non-thioxo variant | >50 | Loss of activity |

| Compound C | Methylated thioxo | 1.85 | Improved activity with longer alkyl chains |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 6-Iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one with its analogs:

Key Observations:

- Aryl Group Influence : The m-tolyl group (vs. p-tolyl or phenyl) may alter spatial orientation in target binding, as meta-substitution reduces symmetry and modulates electronic effects .

- Bioactivity Trends : Bromine/chlorine-substituted derivatives (e.g., compound 40 in ) exhibit pesticidal activity, suggesting halogen size and electronegativity are critical for agrochemical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-iodo-2-thioxo-3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving isatoic anhydride, substituted aldehydes, and amines. For example, hydroxyapatite nanoparticles (HAP NPs) catalyze the reaction in aqueous media under reflux, achieving high yields (~90%) and recyclability of the catalyst . Alternative methods include using KOH/DMSO suspensions at room temperature, which avoid transition metals and organic solvents, aligning with green chemistry principles . For iodine-containing derivatives like the target compound, iodination steps may be introduced post-cyclization using reagents such as N-iodosuccinimide (NIS) under controlled conditions.

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : X-ray crystallography using programs like SHELXL is critical for unambiguous structural determination, particularly to confirm the iodine substitution at position 6 and the thioxo group at position 2 . Complementary techniques include:

- NMR : H and C NMR to verify aromatic proton environments and carbonyl/thione groups.

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight and halogen isotopic patterns.

- IR : Detection of C=O (1650–1700 cm) and C=S (1150–1250 cm) stretches .

Q. What solvents and catalysts are optimal for its synthesis?

- Methodological Answer : Water is favored as a solvent in green protocols, often paired with HAP NPs or β-cyclodextrin-SO3H catalysts, which enhance reaction rates and reduce waste . For non-aqueous methods, ionic liquids (e.g., [BMIM]Br) or DMSO with KOH are effective, offering high yields (80–95%) and scalability .

Advanced Research Questions

Q. How can conflicting data on catalytic efficiency across studies be resolved?

- Methodological Answer : Discrepancies often arise from variables like solvent polarity, catalyst loading, or temperature. For example:

- Catalyst Comparison : HAP NPs (80–90% yield in 2–4 hours ) vs. β-cyclodextrin-SO3H (85–92% yield in 1–3 hours ). Systematic optimization using Design of Experiments (DoE) can identify critical parameters.

- Reaction Monitoring : In-situ techniques like HPLC or FT-IR track intermediate formation, ensuring reproducibility .

Q. What strategies mitigate byproduct formation during iodination?

- Methodological Answer : Iodination at position 6 requires precise control to avoid over-iodination or ring halogenation. Strategies include:

- Temperature Control : Maintaining 0–5°C during NIS addition to suppress side reactions.

- Directing Groups : Using meta-tolyl groups at position 3 to sterically and electronically guide iodination .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the desired product .

Q. How is this compound evaluated for biological activity, and what structural optimizations enhance efficacy?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO) at position 2-thioxo improves potency, while bulkier substituents on the m-tolyl group enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.